Melithiazole A

Antifungal Drug Discovery Mitochondrial Toxicology Selectivity Index

Melithiazole A is a β-methoxyacrylate (MOA) natural product isolated from myxobacteria including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. It functions as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III).

Molecular Formula C20H26N2O4S2
Molecular Weight 422.6 g/mol
Cat. No. B15558262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelithiazole A
Molecular FormulaC20H26N2O4S2
Molecular Weight422.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-10,13,15-16H,1,11H2,2-6H3/b8-7+,17-9+/t13-,15+,16+/m1/s1
InChIKeyANGKCYLBHBLXFP-NOVXTXEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Melithiazole A: Chemical Identity and Baseline Characteristics of a β-Methoxyacrylate Respiratory Chain Inhibitor


Melithiazole A is a β-methoxyacrylate (MOA) natural product isolated from myxobacteria including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus [1]. It functions as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III) [1]. Structurally, it belongs to a family of compounds characterized by a thiazoline–thiazole core, distinguishing it from related bis(thiazole) analogues within the same class [2].

Melithiazole A vs. β-Methoxyacrylate Class Analogs: Why Structural Specificity Prevents Direct Substitution


Despite sharing a conserved β-methoxyacrylate pharmacophore with compounds like myxothiazol A and the strobilurins, Melithiazole A cannot be substituted interchangeably due to its unique thiazoline–thiazole heterocyclic system, which directly influences its target binding kinetics, mammalian cell cytotoxicity profile, and overall lipophilicity [1]. While all MOA inhibitors target the Qo site of the bc1 complex, the divergent heteroaromatic ring systems in melithiazoles, myxothiazols, and cystothiazoles confer distinct physicochemical properties and biological selectivities, necessitating rigorous, data-driven selection for any application requiring a specific efficacy–toxicity balance [2].

Melithiazole A Quantitative Differentiation Guide: Head-to-Head Data for Procurement Decisions


Mammalian Cytotoxicity Profile: Melithiazole A Demonstrates Reduced Toxicity Relative to Myxothiazol A

In a direct comparative growth inhibition assay using mouse cell cultures, Melithiazole A exhibited significantly lower cytotoxicity than myxothiazol A and its methyl ester [1]. This differentiation is critical for applications where a wider therapeutic window or reduced off-target mammalian cell toxicity is required.

Antifungal Drug Discovery Mitochondrial Toxicology Selectivity Index

Inhibition of NADH Oxidation: Melithiazole A Shows Potent Mitochondrial Respiratory Chain Disruption

Melithiazole A potently inhibits NADH oxidation in submitochondrial particles isolated from beef heart [1]. This activity is characteristic of the MOA class but, when considered alongside its differential cytotoxicity profile, underscores its potential for applications requiring potent respiratory chain inhibition with a favorable selectivity index.

Bioenergetics Mitochondrial Dysfunction Enzyme Inhibition

Mechanism-Based Differentiation: Melithiazole A Induces a Unique Red Shift in Cytochrome b Spectrum

Melithiazole A binds to the bc1 segment (Complex III) of the electron transport chain and uniquely causes a red shift in the reduced spectrum of cytochrome b [1]. This spectroscopic signature is a direct consequence of its interaction with the Qo site and can serve as a functional differentiator from other MOA inhibitors that may bind with altered geometry or induce different spectral perturbations.

Cytochrome bc1 Complex Spectroscopic Binding Assay Respiratory Chain Inhibition

Lipophilicity Comparison: Melithiazole A Exhibits Distinct Log P Relative to In-Class Analogs

Comparative lipophilicity data for melithiazols 2–4, myxothiazols 1, and strobilurin-type compounds are reported in the primary characterization paper [1]. Lipophilicity (Log P) is a critical determinant of membrane permeability, tissue distribution, and non-specific protein binding, and differences in this parameter can significantly influence in vivo antifungal efficacy and toxicity profiles.

Physicochemical Property Lipophilicity ADME Prediction

Synthetic Accessibility: Melithiazole A Total Synthesis Achieved via Cross-Metathesis Strategy

A total synthesis of Melithiazole A has been accomplished using a cross-metathesis reaction of vinyl-thiazoles, providing a viable route for obtaining the compound beyond fermentation [1]. While specific yields for Melithiazole A are not detailed in the abstract, the reported synthesis of related melithiazole B from myxothiazol A was achieved in five steps with a 19% overall yield [2]. This demonstrates the feasibility of chemical synthesis as a scalable alternative to biological production, which is a key consideration for procurement and industrial application.

Total Synthesis Cross-Metathesis Natural Product Chemistry

Melithiazole A: Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Bioenergetics Research: A Tool for Probing Complex III Function with Reduced Cytotoxicity

Melithiazole A serves as an excellent molecular probe for studies of the mitochondrial bc1 complex (Complex III) in mammalian systems due to its potent inhibition of NADH oxidation [1] coupled with a demonstrated reduction in mammalian cell toxicity compared to the widely used inhibitor myxothiazol A [2]. This property allows for extended incubation times and higher working concentrations in cell culture experiments without confounding effects from compound-induced cell death, enabling more robust analysis of mitochondrial respiratory chain dynamics.

Agricultural Fungicide Lead Development: A Scaffold with an Improved Safety Profile

For industrial agricultural research, Melithiazole A represents a valuable lead structure for the development of next-generation fungicides. Its inherent antifungal activity, combined with a lower mammalian toxicity profile than myxothiazol A [1], suggests a potentially wider safety margin for non-target organisms. Furthermore, the reported lipophilicity data [2] can guide formulation efforts to optimize foliar uptake and systemic movement within plants, while the available total synthesis route [3] provides a pathway for analog generation and eventual large-scale production.

Natural Product Chemistry and Synthetic Methodology Development

Melithiazole A's unique thiazoline–thiazole structure [1] and the demonstrated feasibility of its total synthesis via cross-metathesis [2] make it an ideal target for advancing synthetic methodology. Researchers can utilize Melithiazole A as a benchmark to develop new catalytic reactions for constructing complex thiazole-containing natural products. The availability of synthetic routes also facilitates the production of isotopically labeled Melithiazole A for detailed mechanistic studies or the generation of chemical probes for target identification.

Comparative Antifungal Screening Programs

In programs aimed at discovering novel antifungal agents, Melithiazole A should be included as a reference standard for the thiazoline–thiazole subclass of MOA inhibitors. Its distinct structural features, relative to the bis(thiazole)-containing melithiazols B–N and the myxothiazols [1], allow for the identification of structure-specific activity and toxicity relationships. Procurement of a characterized sample ensures reliable benchmarking in high-throughput screening campaigns against a wide panel of fungal pathogens, including those resistant to existing fungicides.

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